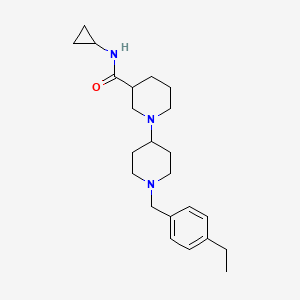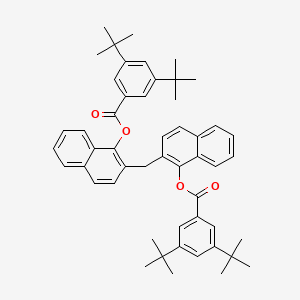![molecular formula C13H14N4O2S B6133527 2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B6133527.png)
2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(1-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(1-phenylethyl)acetamide is a chemical compound that has been widely used in scientific research studies. This compound is commonly referred to as OTAA and is synthesized using a specific method. OTAA has been found to have several mechanisms of action and biochemical and physiological effects, which make it an important tool in scientific research.
Wirkmechanismus
OTAA has been found to act as an inhibitor of several enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. It has also been found to inhibit the activity of proteasomes, which are involved in protein degradation. In addition, OTAA has been found to inhibit the activity of several kinases, which play a role in cellular signaling pathways.
Biochemical and Physiological Effects:
OTAA has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, which is a desirable effect in cancer treatment. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, OTAA has been found to improve cognitive function and memory in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
OTAA has several advantages as a tool for scientific research. It is a potent inhibitor of several enzymes and proteins, which makes it a valuable tool for studying cellular processes. It is also relatively easy to synthesize and purify, which makes it more accessible to researchers. However, like all chemical compounds, OTAA has limitations. It may not be effective in all experimental conditions, and its effects may vary depending on the cell type or tissue being studied.
Zukünftige Richtungen
There are several future directions for research related to OTAA. One potential area of research is the development of OTAA analogs that may have improved efficacy or specificity. Another potential area of research is the investigation of OTAA's effects on other cellular processes or diseases. Additionally, the use of OTAA in combination with other drugs or therapies may be explored as a potential treatment option for various diseases.
Conclusion:
In conclusion, 2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(1-phenylethyl)acetamide is a valuable tool in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. OTAA has been found to have several potential applications in cancer, inflammation, and neurological disorders, and its use in combination with other therapies may be explored in the future.
Synthesemethoden
The synthesis of OTAA involves the reaction of 5-amino-1-phenylethyl-1H-1,2,4-triazin-3(2H)-one with thioacetic acid. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The resulting compound is then purified using various techniques to obtain pure OTAA.
Wissenschaftliche Forschungsanwendungen
OTAA has been used in several scientific research studies, including those related to cancer, inflammation, and neurological disorders. OTAA has been found to have anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. It has also been found to have anti-inflammatory effects and has been used in studies related to arthritis and other inflammatory diseases. In addition, OTAA has been found to have neuroprotective effects and has been used in studies related to neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-9(10-5-3-2-4-6-10)15-12(19)8-20-13-16-11(18)7-14-17-13/h2-7,9H,8H2,1H3,(H,15,19)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAVMPCQQXXADH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NN=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-imino-5-(4-methoxybenzylidene)-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B6133444.png)
![4-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B6133465.png)

![4-chloro-N-{(2,3-dihydro-1,4-benzodioxin-6-ylamino)[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]methylene}benzamide](/img/structure/B6133477.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[3-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B6133478.png)
![ethyl 1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6133481.png)
![2-{1-cyclopentyl-4-[(2-methyl-1H-imidazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6133493.png)
![N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6133497.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclohexylglycinamide](/img/structure/B6133502.png)

![3,5-di-tert-butyl-4-hydroxybenzaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B6133516.png)

![2-[(2-biphenylylamino)methylene]-5-(2-furyl)-1,3-cyclohexanedione](/img/structure/B6133531.png)
![ethyl 4-(aminocarbonyl)-5-{[3-(4-bromophenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B6133537.png)